Meralluride
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Overview
Description
Meralluride is a mercurial diuretic compound with the chemical formula C₉H₁₆HgN₂O₆ and a molar mass of 448.827 g/mol . It was primarily used in the past for its diuretic properties, particularly in the treatment of heart failure and other conditions requiring the removal of excess fluid from the body . due to its mercury content and associated toxicity, its use has significantly declined over the years .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meralluride can be synthesized through the reaction of N-(3-hydroxymercuri-2-methoxypropylcarbamyl) succinamic acid with theophylline . The reaction typically involves the following steps:
Preparation of N-(3-hydroxymercuri-2-methoxypropylcarbamyl) succinamic acid: This involves the reaction of with to form the intermediate, which is then reacted with to yield the desired product.
Reaction with theophylline: The prepared N-(3-hydroxymercuri-2-methoxypropylcarbamyl) succinamic acid is then reacted with theophylline under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. The use of mercury compounds necessitates careful handling and disposal of waste to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Meralluride undergoes several types of chemical reactions, including:
Oxidation: The mercury atom in this compound can undergo oxidation, leading to the formation of various mercury oxides.
Reduction: Reduction reactions can convert the mercury in this compound to its elemental form or other lower oxidation states.
Substitution: The organic ligands attached to the mercury atom can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles like thiols and amines .
Major Products Formed
Oxidation: Formation of and other mercury oxides.
Reduction: Formation of elemental mercury or .
Substitution: Formation of various organomercurial compounds depending on the substituents used.
Scientific Research Applications
Meralluride has been studied for various scientific research applications, including:
Mechanism of Action
Meralluride exerts its diuretic effects by acting on the proximal tubules of the kidneys . It inhibits the reabsorption of sodium and water, leading to increased urine output. The mercury atom in this compound interacts with sulfhydryl groups in enzymes and proteins, disrupting their function and leading to diuresis . This mechanism also underlies its antimicrobial properties, as it can inhibit the activity of enzymes in bacteria .
Comparison with Similar Compounds
Similar Compounds
- Chlormerodrin
- Merbaphen (Novasurol)
- Mersalyl acid (Mersal, Salyrgan)
- Mercaptomerin
- Mercurophylline
- Merethoxylline procaine
Uniqueness
Meralluride is unique among mercurial diuretics due to its specific chemical structure, which includes a 2-methoxypropyl group and a succinamic acid moiety. This structure imparts distinct pharmacokinetic and pharmacodynamic properties, making it effective in certain clinical scenarios where other diuretics may not be as effective . its use has declined due to the availability of safer and more effective diuretics .
Biological Activity
Meralluride, a mercurial diuretic, has been studied for its biological activity, particularly in the context of its effects on renal function and fluid balance. This article summarizes key findings from various studies, highlighting its mechanism of action, therapeutic applications, and potential adverse effects.
This compound primarily acts as a diuretic by inhibiting sodium reabsorption in the proximal tubule of the nephron. This inhibition leads to increased excretion of sodium and water, thereby promoting diuresis. The compound is known to produce a two-phase diuretic response:
- Initial Phase : Rapid increase in urine flow and modest increase in solute clearance within 15-30 minutes post-administration.
- Sustained Phase : A more pronounced solute diuresis begins approximately 60 minutes after administration, peaking at 90-120 minutes .
Diuretic Efficacy
Several studies have evaluated the efficacy of this compound compared to other diuretics:
- Comparison with Furosemide : In a study involving 46 participants, this compound was found to produce less diuresis compared to furosemide. The results indicated that while this compound does promote diuresis, it is not as effective as loop diuretics like furosemide in patients with heart failure or edema .
- Natriuresis : this compound has been shown to induce natriuresis (sodium excretion) effectively; however, the extent varies based on patient condition and concurrent treatments. In healthy subjects, it demonstrated significant increases in urinary sodium excretion .
Adverse Effects
Despite its utility, this compound is associated with several adverse reactions:
- Toxic Reactions : Reports indicate a range of toxic reactions, including acute dehydration and nephrotoxicity. A notable study documented nine cases of adverse reactions linked to this compound injection, including three fatalities due to toxic nephrosis .
- Hypersensitivity : Specific hypersensitivity reactions to the mercurial component have been documented, leading to allergic responses in some patients .
Case Studies
Several case studies provide insight into the clinical implications of this compound use:
- Case Report on Hypersensitivity : A 53-year-old patient experienced severe hypersensitivity following this compound administration, necessitating alternative treatment options such as mercaptomerin (thiomerin) sodium .
- Diuretic Response in Heart Failure : In patients with heart failure, this compound was observed to provide symptomatic relief but was often overshadowed by more potent diuretics like furosemide in terms of efficacy and safety profile .
Properties
CAS No. |
8069-64-5 |
---|---|
Molecular Formula |
C16H23HgN6NaO8 |
Molecular Weight |
650.97 g/mol |
IUPAC Name |
sodium;[3-(3-carboxylatopropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-7H-purine-2,6-dione;hydroxide |
InChI |
InChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;2*+1;/p-2 |
InChI Key |
BDFXZRBRZBBYDN-UHFFFAOYSA-L |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+] |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+] |
Synonyms |
meralluride meralurida mercuhydrin mercuretin |
Origin of Product |
United States |
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